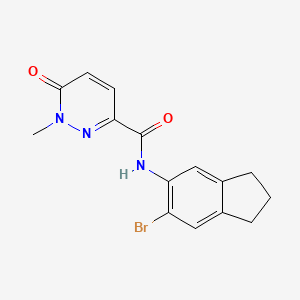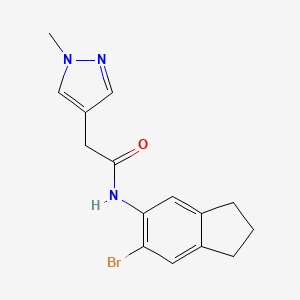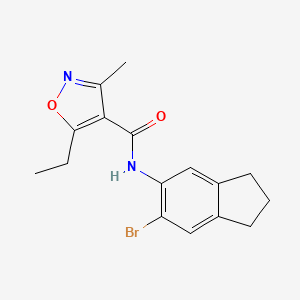![molecular formula C17H23N3O3S B7679491 N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide](/img/structure/B7679491.png)
N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide, also known as MPB, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of particular interest to researchers. In
作用机制
The mechanism of action of N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide involves its binding to a specific protein target. This binding results in a change in the conformation of the protein, which can have a variety of effects. For example, this compound's binding to a protein involved in inflammation can result in a decrease in the production of inflammatory molecules, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. As mentioned, it has anti-inflammatory properties, which can result in a reduction in inflammation. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from damage caused by oxidative stress. This compound has also been shown to have anti-tumor activity, suggesting that it may be useful in the treatment of cancer.
实验室实验的优点和局限性
One advantage of using N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide in lab experiments is its high purity. The synthesis method has been optimized to produce pure this compound, which is important for ensuring accurate and reproducible results. Additionally, this compound's specificity for a particular protein target makes it a useful tool for studying protein-protein interactions.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively non-toxic, it is important to use appropriate safety precautions when handling this compound.
未来方向
There are several future directions for research on N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide. One area of interest is its potential use as a therapeutic agent. Further studies are needed to determine the efficacy of this compound in the treatment of inflammatory diseases and cancer.
Another area of interest is the development of new compounds based on this compound's structure. By modifying the structure of this compound, researchers may be able to develop compounds with improved therapeutic properties.
Finally, further studies are needed to fully understand the mechanism of action of this compound. By gaining a better understanding of how this compound interacts with its protein target, researchers may be able to develop more effective therapies for a variety of diseases.
合成方法
The synthesis method of N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide involves several steps. First, 2-methylpyrazole is reacted with paraformaldehyde to form 2-methylpyrazol-3-ylmethyl alcohol. This intermediate is then reacted with 3-bromo-N-(2-methylpropyl)benzamide to form the desired product, this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it a useful compound for scientific research.
科学研究应用
N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a tool to study protein-protein interactions. This compound has been shown to bind to a specific protein target, allowing researchers to study the interaction between this protein and other molecules. This can provide valuable insights into the function of the protein and its role in various biological processes.
Another area of interest is this compound's potential use as a therapeutic agent. This compound has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have anti-tumor activity, suggesting that it may have potential as a cancer treatment.
属性
IUPAC Name |
N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13(2)10-18-17(21)15-6-4-5-14(9-15)11-24(22,23)12-16-7-8-19-20(16)3/h4-9,13H,10-12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDHJCSMWFQRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC(=C1)CS(=O)(=O)CC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfonylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7679434.png)
![5-cyano-2-methyl-N-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B7679442.png)
![4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol](/img/structure/B7679443.png)
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-1-thiophen-2-ylpiperazin-2-one](/img/structure/B7679448.png)
![3-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylbenzamide](/img/structure/B7679455.png)


![N-ethyl-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide](/img/structure/B7679472.png)
![3-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7679479.png)
![Methyl 3-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679483.png)

![N-(cyclopropylmethyl)-3-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-methylbenzamide](/img/structure/B7679496.png)

